[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol
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Overview
Description
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[84002,7]tetradeca-2,4,6-trien-6-yl]methanol is a complex organic compound known for its unique tricyclic structure This compound is characterized by the presence of a chlorine atom, a methyl group, and a methanol functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the tricyclic core: This is achieved through a series of cyclization reactions, often involving the use of strong acids or bases as catalysts.
Introduction of the chlorine atom: This step usually involves chlorination reactions using reagents such as thionyl chloride or phosphorus pentachloride.
Addition of the methanol group: This is typically done through nucleophilic substitution reactions, where a hydroxyl group is introduced to the molecule.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, and pH) is crucial to achieve consistent results.
Chemical Reactions Analysis
Types of Reactions
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Hydroxide ions, amines
Major Products Formed
Oxidation: Aldehydes, carboxylic acids
Reduction: Alcohols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of [(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol can be compared with other similar compounds, such as:
[(10S,14R)-4-chloro-14-methyl-6-(methylsulfonylmethyl)-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-triene]: This compound has a similar tricyclic structure but with a methylsulfonylmethyl group instead of a methanol group.
[(10S)-9-oxo-1,3,8-triazatricyclo[8.4.0.02,7]tetradeca-2(7),3,5-trien-5-yl]methyl]piperazin-1-yl]benzonitrile: This compound also shares a similar tricyclic core but has different substituents.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C11H14ClN3O3 |
---|---|
Molecular Weight |
271.70 g/mol |
IUPAC Name |
[(10S,14R)-4-chloro-14-methyl-8,12-dioxa-1,3,5-triazatricyclo[8.4.0.02,7]tetradeca-2,4,6-trien-6-yl]methanol |
InChI |
InChI=1S/C11H14ClN3O3/c1-6-3-17-4-7-5-18-9-8(2-16)13-11(12)14-10(9)15(6)7/h6-7,16H,2-5H2,1H3/t6-,7+/m1/s1 |
InChI Key |
PUPYRLHPONRTIJ-RQJHMYQMSA-N |
Isomeric SMILES |
C[C@@H]1COC[C@@H]2N1C3=NC(=NC(=C3OC2)CO)Cl |
Canonical SMILES |
CC1COCC2N1C3=NC(=NC(=C3OC2)CO)Cl |
Origin of Product |
United States |
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